methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
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Description
The compound “methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . Benzothiazoles have been found to have significant pharmaceutical and biological activity .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly synthesis methods for these compounds, as well as exploring their potential applications in medicine and other fields.
Properties
IUPAC Name |
methyl 4-[(E)-[3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S3/c1-30-21(29)15-10-8-14(9-11-15)13-18-20(28)26(23(31)33-18)12-4-7-19(27)25-22-24-16-5-2-3-6-17(16)32-22/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,24,25,27)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APESCBZQAKIHEK-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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